![molecular formula C18H16FN3O2 B3855998 2-fluoro-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B3855998.png)
2-fluoro-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide
Vue d'ensemble
Description
2-fluoro-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as FOPB or 2-F-ARA-NAD+ and is a derivative of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism.
Mécanisme D'action
The mechanism of action of FOPB is not fully understood, but it is thought to involve the modulation of NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism, and its levels are known to decline with age and in various disease states. FOPB has been shown to increase NAD+ levels in cells, which may contribute to its beneficial effects.
Biochemical and Physiological Effects:
FOPB has been shown to have various biochemical and physiological effects, including the inhibition of PARP activity, the improvement of mitochondrial function, the reduction of oxidative stress and inflammation, and the improvement of glucose metabolism and insulin sensitivity. These effects are thought to be mediated through the modulation of NAD+ levels in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FOPB in lab experiments is its specificity for PARP inhibition. Unlike other PARP inhibitors, FOPB does not inhibit other enzymes in the same family, which can lead to off-target effects. However, FOPB has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on FOPB, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in other fields, such as immunology and infectious diseases. Additionally, the mechanism of action of FOPB needs to be further elucidated to fully understand its effects on cellular metabolism. Overall, FOPB has significant potential as a therapeutic agent in various fields, and further research is needed to fully explore its capabilities.
Applications De Recherche Scientifique
FOPB has been extensively studied for its potential applications in various fields, including cancer treatment, neurodegenerative diseases, and metabolic disorders. In cancer treatment, FOPB has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. FOPB has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects.
In neurodegenerative diseases, FOPB has been shown to improve mitochondrial function and reduce oxidative stress, which are both implicated in the pathogenesis of these diseases. FOPB has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In metabolic disorders, FOPB has been shown to improve glucose metabolism and insulin sensitivity, which are both impaired in conditions such as diabetes. FOPB has also been shown to reduce inflammation and oxidative stress in animal models of obesity.
Propriétés
IUPAC Name |
2-fluoro-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-16-11-5-4-10-15(16)18(24)20-13-17(23)22-21-12-6-9-14-7-2-1-3-8-14/h1-12H,13H2,(H,20,24)(H,22,23)/b9-6+,21-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVCVPVYYBRMTA-XZHCKZKCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B3855916.png)
![3-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B3855924.png)

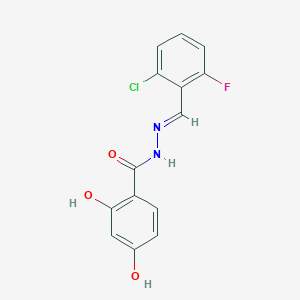
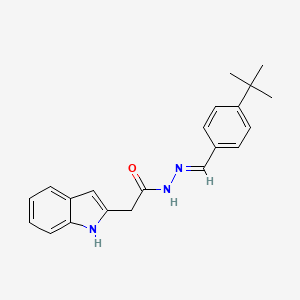
![5-anilino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855954.png)
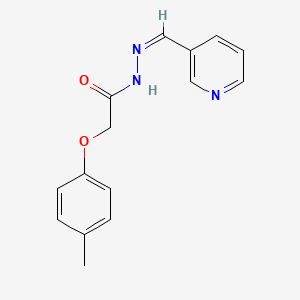
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]methylamine](/img/structure/B3855964.png)
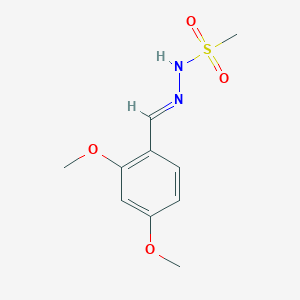
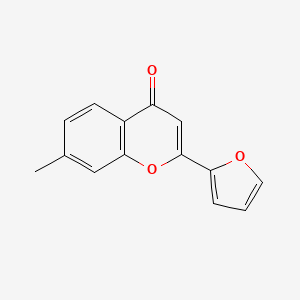
![N-[(5-tert-butyl-2-thienyl)methyl]acetamide](/img/structure/B3855978.png)


![2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3856008.png)